molecular formula C17H12ClNO4 B2496065 Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate CAS No. 1421312-33-5

Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Cat. No.: B2496065
CAS No.: 1421312-33-5
M. Wt: 329.74
InChI Key: UMMWEAOVAUETLR-UHFFFAOYSA-N
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Description

Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is an organic compound with the molecular formula C17H12ClNO4 It is known for its unique structure, which includes a chloro, hydroxy, and phenoxy group attached to an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate typically involves the reaction of 1-chloro-4-hydroxy-7-phenoxyisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of hypoxia-related conditions.

    Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit hypoxia-inducible factor (HIF) prolyl hydroxylase, leading to increased levels of HIF and subsequent activation of genes involved in erythropoiesis and angiogenesis. This mechanism is particularly relevant in the context of treating anemia and other hypoxia-related conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit HIF prolyl hydroxylase sets it apart from other similar compounds, making it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4/c1-22-17(21)14-15(20)12-8-7-11(9-13(12)16(18)19-14)23-10-5-3-2-4-6-10/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMWEAOVAUETLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=N1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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